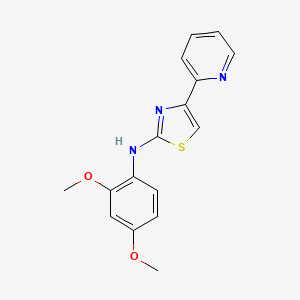![molecular formula C15H19ClN4O5S B6238560 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione CAS No. 459814-48-3](/img/new.no-structure.jpg)
5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure and potential applications in various scientific fields. With a combination of piperidine, pyridine, sulfonyl, and imidazolidine rings, it presents a fascinating subject for exploration in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions, often starting with commercially available precursors. A common route might include the following steps:
Formation of the chloropyridine intermediate: : Reacting 5-chloropyridine with appropriate reagents to introduce the oxy group.
Piperidine coupling: : The intermediate is then coupled with piperidine under specific conditions to form the piperidine-pyridine structure.
Sulfonylation: : Introducing the sulfonyl group through a sulfonylation reaction, possibly using sulfonyl chlorides.
Imidazolidine ring closure: : Final cyclization to form the imidazolidine-2,4-dione ring.
Industrial Production Methods: In an industrial context, the production of this compound would leverage large-scale synthetic techniques, employing batch reactors and continuous flow systems to optimize yield and efficiency. Strict control over reaction conditions (temperature, pressure, catalysts) and purification steps (chromatography, recrystallization) is essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : This compound may undergo oxidation to form sulfone derivatives, or reduction to yield less oxidized sulfonamide forms.
Substitution Reactions: : The chloropyridine moiety can participate in nucleophilic substitution, potentially replacing the chloro group with other substituents.
Hydrolysis: : The imidazolidine-2,4-dione ring is susceptible to hydrolytic cleavage under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromium trioxide in acetic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Substitution: : Sodium methoxide in methanol for O-alkylation reactions.
Hydrolysis: : Aqueous HCl or NaOH.
Major Products Formed:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Production of sulfonamide variants.
Substitution: : Variously substituted pyridine and piperidine derivatives.
Hydrolysis: : Opening of the imidazolidine ring, leading to simpler carboxylic acid derivatives.
Scientific Research Applications
This compound holds promise in several research domains:
Chemistry: : As a reagent for studying sulfonyl and imidazolidine chemistry.
Biology: : Potential use in biochemical assays due to its structural features that can interact with biological macromolecules.
Medicine: : Investigated as a possible pharmaceutical intermediate for developing drugs targeting specific enzymes or receptors.
Industry: : Utilized in the synthesis of advanced materials with specific chemical properties, such as polymers and catalysts.
Mechanism of Action
The specific mechanism by which 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets through its sulfonyl and imidazolidine groups. These interactions can modulate biological pathways, affecting cellular processes and biochemical reactions.
Comparison with Similar Compounds
When compared to similar compounds, 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione stands out due to its unique combination of functional groups. Similar compounds include:
5-chloropyridine derivatives: : With varying functional groups attached to the pyridine ring, but lacking the sulfonyl and imidazolidine components.
Sulfonyl piperidines: : Compounds containing sulfonyl and piperidine moieties but missing the chloropyridine and imidazolidine rings.
Imidazolidine-2,4-dione derivatives: : Substances with the imidazolidine ring structure, yet without the chloropyridine and sulfonylpiperidine attachments.
This uniqueness makes this compound a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
459814-48-3 |
|---|---|
Molecular Formula |
C15H19ClN4O5S |
Molecular Weight |
402.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



